molecular formula C14H21NO B13403684 trans-2-(4-Dimethylaminophenyl)cyclohexanol

trans-2-(4-Dimethylaminophenyl)cyclohexanol

Cat. No.: B13403684
M. Wt: 219.32 g/mol
InChI Key: ZXKTVAKRBCYSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-(4-Dimethylaminophenyl)cyclohexanol: is an organic compound with the molecular formula C14H21NO. It features a cyclohexanol ring substituted with a dimethylaminophenyl group in the trans configuration. This compound is notable for its unique structural properties, which include a tertiary amine and a secondary alcohol group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Dimethylaminophenyl)cyclohexanol typically involves the reaction of 4-dimethylaminobenzaldehyde with cyclohexanone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Trans-2-(4-Dimethylaminophenyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Trans-2-(4-Dimethylaminophenyl)cyclohexanone.

    Reduction: Trans-2-(4-Dimethylaminophenyl)cyclohexane.

    Substitution: Quaternary ammonium salts.

Mechanism of Action

The mechanism of action of trans-2-(4-Dimethylaminophenyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with target proteins, while the secondary alcohol group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]cyclohexan-1-ol

InChI

InChI=1S/C14H21NO/c1-15(2)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h7-10,13-14,16H,3-6H2,1-2H3

InChI Key

ZXKTVAKRBCYSID-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CCCCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.